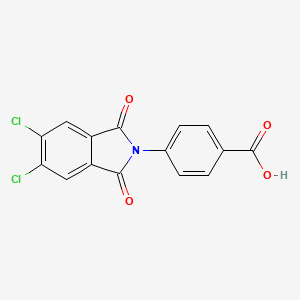

4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Description

4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a phthalimide derivative characterized by a dichlorinated isoindole-1,3-dione core linked to a benzoic acid moiety via the 2-position of the phthalimide ring.

Properties

IUPAC Name |

4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2NO4/c16-11-5-9-10(6-12(11)17)14(20)18(13(9)19)8-3-1-7(2-4-8)15(21)22/h1-6H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBZDKRXIQORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H7Cl2NO4

- Molecular Weight : 336.13 g/mol

- InChIKey : LIARMWIEXVDOCD-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that derivatives of benzoic acid, including the compound , exhibit a variety of biological activities. These include:

- Antimicrobial Activity : Some studies have reported that benzoic acid derivatives possess antimicrobial properties against various bacterial and fungal strains.

- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Modulation of Protein Degradation Pathways : Studies indicate that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for cellular homeostasis and protein degradation .

Case Studies and Experimental Data

A study evaluating various benzoic acid derivatives highlighted the biological evaluation of this compound alongside others. The findings included:

| Compound | Concentration (μg/mL) | Proteasome Activity (%) | Cytotoxicity (%) |

|---|---|---|---|

| Compound A | 10 | 467.3 ± 3.9 | 4.81 ± 0.28 |

| Compound B | 10 | 450.0 ± 5.0 | 5.02 ± 0.18 |

| Target Compound | 10 | Significant Induction | Low Cytotoxicity |

These results suggest that the target compound significantly induces proteasome activity while exhibiting low cytotoxicity in normal human fibroblasts .

Additional Biological Evaluations

Further evaluations have shown that this compound can activate cathepsins B and L, which are critical for protein degradation and have implications in cancer therapy . The activation levels were notably higher compared to other tested compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities:

Structural and Functional Insights

- Core Modifications : The dichlorophthalimide moiety is a common feature in analogs like NS-1502 and the target compound, contributing to π-π stacking and hydrophobic interactions in enzyme binding pockets . Chlorine atoms at the 5,6-positions enhance electron-withdrawing effects, stabilizing the phthalimide ring and influencing binding affinity .

- Substituent Effects: Benzoic Acid vs. Nitrate Esters: Phthalimide derivatives with nitrate esters () exhibit mutagenicity linked to nitroso intermediate formation, highlighting the importance of substituent choice for safety . Thienylcarbonylamino Group: Compound 3’s thienyl group introduces sulfur-mediated interactions, enhancing LDHA selectivity .

Mechanistic and Binding Comparisons

- KAT-2 Inhibition: NS-1502 binds reversibly to KAT-2 with a binding affinity (KD) of 1.2 μM, as confirmed by surface plasmon resonance (SPR). The phenylpropanoic acid side chain occupies a hydrophobic pocket, while the dichlorophthalimide interacts with catalytic residues .

- LDHA Inhibition: Compound 3’s benzoic acid group forms salt bridges with Arg98 and His192 in LDHA, while the thienylcarbonylamino group stabilizes the inhibitor-enzyme complex via van der Waals interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(5,6-dichloro-1,3-dioxo-isoindol-2-yl)benzoic acid, and how do substituents influence yield?

- Methodology : The synthesis typically involves coupling benzoic acid derivatives with isoindole-1,3-dione precursors. Chlorination at positions 5 and 6 of the isoindole ring is achieved using reagents like PCl₅ or SOCl₂ under controlled anhydrous conditions . Substituent effects (e.g., electron-withdrawing groups on the benzoic acid moiety) can sterically hinder coupling reactions, requiring optimization of reaction time (12–24 hours) and temperature (80–120°C). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

- Methodology :

- NMR : The aromatic protons of the dichloro-isoindole ring appear as doublets in the 7.5–8.5 ppm range, while the carboxylic acid proton (if free) resonates at ~12–13 ppm. Chlorine substituents cause deshielding in adjacent protons .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching of the isoindole-dione) and ~2500–3300 cm⁻¹ (broad, carboxylic acid O-H) are diagnostic .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should match the molecular formula (C₁₅H₈Cl₂N₂O₄), with fragmentation patterns reflecting loss of CO₂ (44 amu) from the benzoic acid group .

Q. What experimental protocols are recommended for assessing purity, and how are impurities identified?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30), UV detection at 254 nm. Residual solvents (e.g., DMF) and unreacted precursors are common impurities .

- Elemental Analysis : Percent deviations >0.3% for C, H, N, or Cl indicate incomplete purification or side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodology :

- Comparative Assay Design : Test the compound alongside structurally similar analogs (e.g., ’s tetrachloro derivative) under identical conditions (pH, temperature, buffer composition) to isolate substituent-specific effects .

- Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to differentiate true activity from assay artifacts. IC₅₀ values should be validated across ≥3 independent replicates .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodology :

- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility. Monitor pH stability (4.0–7.4) via UV-Vis spectroscopy .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent degradation during storage. Stability is assessed via accelerated aging tests (40°C/75% RH for 6 months) .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding between the carboxylic acid group and conserved lysine residues .

- QSAR Analysis : Derive quantitative structure-activity relationships using descriptors like ClogP and polar surface area to predict bioavailability .

Q. What experimental designs are appropriate for studying environmental fate and ecotoxicology?

- Methodology :

- Biodegradation Assays : Incubate the compound with soil microbiota (OECD 301B protocol) and monitor degradation via LC-MS/MS. The dichloro substituents may confer persistence, requiring long-term (28-day) studies .

- Algal Toxicity Tests : Expose Chlorella vulgaris to graded concentrations (0.1–100 mg/L) and measure growth inhibition. EC₅₀ values are calculated using probit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.